Cas no 1361495-04-6 (4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine)

4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine 化学的及び物理的性質
名前と識別子
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- 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine
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- インチ: 1S/C14H11Cl4N/c15-9-1-2-10(8(7-9)5-6-19)13-11(16)3-4-12(17)14(13)18/h1-4,7H,5-6,19H2
- InChIKey: UOVVUEONHXTEAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(C2C(=CC=C(C=2Cl)Cl)Cl)=C(C=1)CCN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 289
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 26
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011005496-250mg |
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine |
1361495-04-6 | 97% | 250mg |
489.60 USD | 2021-07-05 | |
Alichem | A011005496-1g |
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine |
1361495-04-6 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011005496-500mg |
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine |
1361495-04-6 | 97% | 500mg |
831.30 USD | 2021-07-05 |
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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6. Book reviews
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8. Book reviews
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamineに関する追加情報
Professional Introduction to 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine (CAS No. 1361495-04-6)
4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number CAS No. 1361495-04-6, is a derivative of biphenyl with multiple chloro substituents and an ethylamine side chain. Its unique structural features make it a valuable candidate for various applications, particularly in the development of novel agrochemicals and pharmaceutical intermediates.
The molecular structure of 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine consists of a biphenyl core substituted with four chlorine atoms at the 2', 3', and 6' positions, along with an ethylamine group attached to the 2-position. This configuration imparts distinct chemical properties that are exploited in synthetic chemistry and material science. The presence of multiple chlorine atoms enhances the reactivity of the molecule, making it a versatile building block for further functionalization.
In recent years, there has been growing interest in the potential applications of chlorinated biphenyl derivatives like 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine in pharmaceutical research. The compound's ability to act as a precursor for more complex molecules has been leveraged in the synthesis of bioactive compounds. For instance, studies have demonstrated its utility in the preparation of novel heterocyclic compounds that exhibit promising biological activities.
One of the most compelling aspects of 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine is its role in developing advanced materials. Researchers have explored its use in creating polymers with enhanced thermal stability and mechanical strength. The chlorine atoms contribute to the molecule's polarity, which can be beneficial in designing materials with specific intermolecular interactions. These properties make it an attractive candidate for applications in coatings, adhesives, and other industrial materials.
The pharmaceutical industry has also shown interest in 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine due to its potential as an intermediate in drug synthesis. Its structural framework can be modified to produce compounds with therapeutic effects. For example, derivatives of this molecule have been investigated for their antimicrobial and anti-inflammatory properties. The ethylamine group provides a site for further functionalization, allowing chemists to tailor the compound's biological activity.
Recent advancements in synthetic methodologies have further expanded the applications of 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine. Techniques such as cross-coupling reactions and palladium-catalyzed transformations have enabled the efficient synthesis of complex derivatives. These methods have opened new avenues for exploring the compound's potential in drug discovery and material science.
The environmental impact of chlorinated biphenyl derivatives is another area of concern that has driven research into their safe handling and disposal. While CAS No. 1361495-04-6 does not pose immediate environmental hazards, understanding its behavior in ecosystems is crucial. Studies have focused on its degradation pathways and interactions with biological systems. This research helps ensure that its use is optimized while minimizing potential environmental risks.
In conclusion, 4,2',3',6'-Tetrachlorobiphenyl-2-ethylamine represents a fascinating compound with diverse applications in chemical and pharmaceutical research. Its unique structure and reactivity make it a valuable tool for synthesizing novel materials and bioactive compounds. As research continues to uncover new uses for this molecule, it is likely to remain a cornerstone of innovation in multiple scientific disciplines.
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